molecular formula C12H18N4O2S B2820951 3-Methyl-7-(3-methylbutyl)-8-methylsulfanylpurine-2,6-dione CAS No. 313530-80-2

3-Methyl-7-(3-methylbutyl)-8-methylsulfanylpurine-2,6-dione

Cat. No. B2820951
CAS RN: 313530-80-2
M. Wt: 282.36
InChI Key: JQXGYTWWLNXTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-7-(3-methylbutyl)-8-methylsulfanylpurine-2,6-dione, also known as MRS2179, is a selective antagonist of the P2Y1 receptor. This receptor is found in various tissues and plays a role in platelet aggregation, vascular smooth muscle contraction, and neurotransmission. MRS2179 has been used in scientific research to study the physiological and biochemical effects of P2Y1 receptor inhibition.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Cross-Coupling Reactions

    Protected 2'-deoxynucleoside and nucleoside derivatives of 6-fluoropurine and 6-(3-methylbutyl)sulfanylpurine have been used in nickel- or palladium-mediated C-C cross-coupling with arylboronic acids, yielding good yields of 6-arylpurine products (Liu & Robins, 2005). This research demonstrates the utility of sulfanylpurine derivatives in facilitating complex chemical syntheses, indicating potential applications in the development of novel organic compounds.

  • Synthesis of Sulfanyl-Substituted Derivatives

    Research on the synthesis of 2-(methylthio)-1,4-diaryl-2-butene-1,4-dione from aryl methyl ketones highlights the versatility of sulfanyl groups in organic synthesis, enabling the formation of furans, pyrroles, and thiophenes through domino processes (Yin et al., 2008). Such methodologies could be applied to synthesize analogs of the compound for various research and development purposes.

Potential Therapeutic Applications

  • Anticancer Activity Investigation

    Computational studies on caffeinated compounds, including 1,3,7-trimethylpurine-2,6-dione and its metal complexes, have explored their geometric parameters, electronic structures, and potential anticancer activities. These studies suggest that similar purine derivatives could possess significant biological activities worth investigating for therapeutic applications (Sayın & Üngördü, 2018).

  • Biomolecular Interactions and Redox Sensing

    Research on S-adenosylmethionine, a biological sulfonium compound, outlines its role in various metabolic reactions and biosynthetic pathways. This highlights the importance of studying sulfanyl and sulfonium compounds for understanding biological redox processes, which could relate to the biochemical applications of your compound of interest (Fontecave et al., 2004).

properties

IUPAC Name

3-methyl-7-(3-methylbutyl)-8-methylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c1-7(2)5-6-16-8-9(13-12(16)19-4)15(3)11(18)14-10(8)17/h7H,5-6H2,1-4H3,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXGYTWWLNXTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1SC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-isopentyl-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione

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